In-Depth Technical Guide: Physicochemical Profiling and Methodologies of (R)-2-Amino-2-(o-tolyl)ethan-1-ol Hydrochloride
In-Depth Technical Guide: Physicochemical Profiling and Methodologies of (R)-2-Amino-2-(o-tolyl)ethan-1-ol Hydrochloride
Executive Summary
In the realm of asymmetric synthesis and drug development, chiral 1,2-amino alcohols serve as indispensable building blocks and chiral auxiliaries. (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride represents a highly specialized, sterically demanding variant of the classic phenylglycinol motif. The strategic placement of a methyl group at the ortho position of the phenyl ring restricts bond rotation, providing a rigid conformational environment. This whitepaper details the physicochemical properties, mechanistic advantages, and validated experimental workflows for utilizing this compound in advanced chemical research.
Structural and Physicochemical Architecture
Understanding the physical properties of this compound is critical for optimizing reaction conditions and downstream processing. The compound is commercially supplied as a hydrochloride salt to ensure long-term stability. Free aliphatic amino alcohols are highly susceptible to oxidative degradation and readily react with atmospheric CO₂ to form carbamates; the HCl salt completely mitigates these degradation pathways[1].
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical data for both the hydrochloride salt and its corresponding free base[2][3].
| Property | Value | Source / Condition |
| Compound Name | (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride | IUPAC Nomenclature |
| CAS Number (Salt) | 1391592-93-0 | Commercial Standard[2] |
| CAS Number (Free Base) | 1213011-29-0 | Commercial Standard |
| Molecular Formula | C₉H₁₄ClNO | Salt Form[2] |
| Molar Mass | 187.67 g/mol | Calculated[4] |
| Topological Polar Surface Area | 46.25 Ų (Free Base) | Calculated (Ertl et al.)[3] |
| H-Bond Donors / Acceptors | 2 / 2 | Structural Analysis[3] |
| Predicted pKa (Amine) | ~9.2 - 9.5 | Conjugate acid, 25°C |
Mechanistic Insights: The Ortho-Methyl Effect
As a Senior Application Scientist, it is crucial to understand why this specific derivative is chosen over standard (R)-phenylglycinol. The causality lies in steric gating.
When (R)-2-Amino-2-(o-tolyl)ethan-1-ol is coordinated to a transition metal (such as Ruthenium or Iridium) as a bidentate ligand, the ortho-methyl group acts as a steric wall. This bulk forces the coordinated metal complex into a highly rigid, locked conformation. During catalytic cycles—such as Asymmetric Transfer Hydrogenation (ATH)—incoming prochiral ketones are forced to approach the metal-hydride center from a single, highly specific trajectory. This steric repulsion drastically minimizes the activation energy of the favored transition state while maximizing the energy of the disfavored state, thereby yielding higher enantiomeric excesses (ee) than its unsubstituted counterparts.
Experimental Workflows & Protocols
To utilize the compound as a chiral ligand, the hydrochloride salt must first be converted to its free base form. Below is a self-validating protocol designed for maximum yield and purity.
Protocol 1: Free-Basing and Isolation Workflow
Fig 1. Step-by-step liquid-liquid extraction workflow for isolating the free base from the HCl salt.
Step-by-Step Methodology:
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Dissolution: Suspend 1.0 g of (R)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride in 15 mL of deionized water.
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Alkalinization (Critical Step): Slowly add 1M NaOH dropwise while stirring until the aqueous phase reaches pH 10.5–11.0.
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Causality: The pKa of the primary amine is ~9.2. Using a weaker base like NaHCO₃ (pH ~8.3) will leave a significant portion of the compound protonated, ruining extraction yields. Pushing the pH to 11 ensures >99% deprotonation.
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Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).
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Causality: Amino alcohols form strong hydrogen bonds with water. DCM is highly effective at disrupting these networks compared to non-polar solvents like hexanes or diethyl ether.
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Validation Check (Self-Validating System): Spot the combined organic phase on a silica TLC plate. Elute with 9:1 DCM:MeOH containing 1% NH₄OH. Stain the plate with Ninhydrin solution and heat. The appearance of a deep purple spot confirms the successful extraction of the primary amine.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure free base as a crystalline solid.
Protocol 2: Application in Asymmetric Transfer Hydrogenation (ATH)
Once isolated, the free base acts as a potent bidentate ligand.
Fig 2. Catalytic cycle of Ru-catalyzed Asymmetric Transfer Hydrogenation using the chiral ligand.
Step-by-Step Methodology:
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Catalyst Formation: In a Schlenk flask under inert argon, combine [RuCl₂(p-cymene)]₂ (0.5 mol%) and the freshly prepared (R)-2-Amino-2-(o-tolyl)ethan-1-ol free base (1.1 mol%) in anhydrous isopropanol.
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Activation: Add a catalytic amount of KOH (2.0 mol%). Stir at 80°C for 30 minutes to generate the active 16-electron Ru-amido complex.
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Substrate Addition: Cool to room temperature and add the prochiral ketone substrate.
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Causality: Isopropanol acts as both the solvent and the hydride donor. As the Ru-amido complex abstracts a proton and hydride from isopropanol, it forms the active 18-electron Ru-hydride species, releasing acetone as a byproduct. The rigid o-tolyl group ensures the subsequent hydride transfer to the ketone is highly enantio-selective.
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Validation Check: Monitor the reaction via chiral HPLC. The disappearance of the ketone peak and the emergence of a single enantiomer alcohol peak validates the catalytic efficiency and chiral induction.
Analytical Characterization Standards
To ensure the integrity of the compound before use in sensitive biological or synthetic assays, rigorous quality control is required:
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NMR Spectroscopy: In ¹H-NMR (CDCl₃), the benzylic proton (CH attached to the amine and o-tolyl group) will present as a distinct multiplet due to coupling with the adjacent CH₂OH protons and the NH₂ protons. The ortho-methyl group will appear as a sharp singlet integrating to 3 protons around 2.3–2.4 ppm.
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Chiral Purity: Enantiomeric excess should be verified using Chiral HPLC (e.g., Daicel Chiralcel OD-H column) using a hexane/isopropanol mobile phase. The presence of the (S)-enantiomer will present as a distinct, separable peak.
